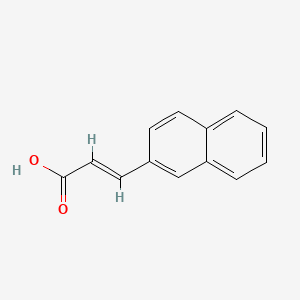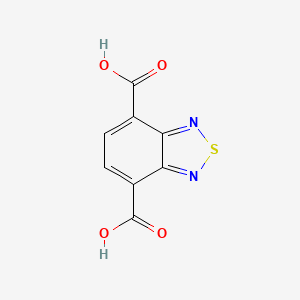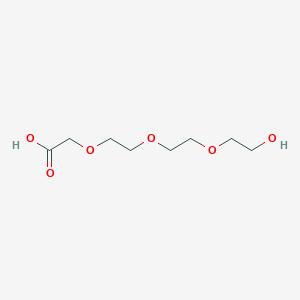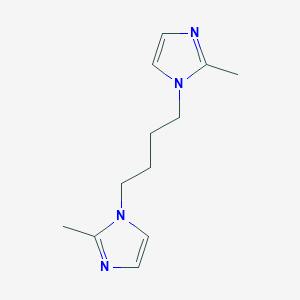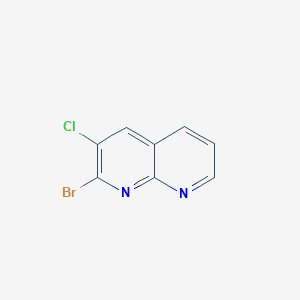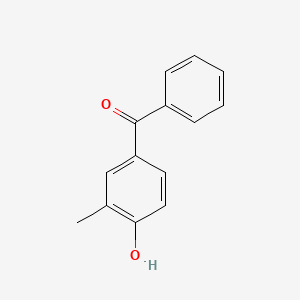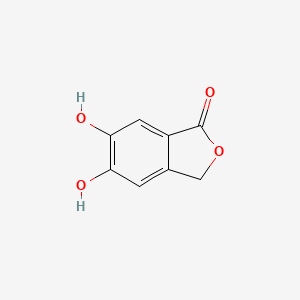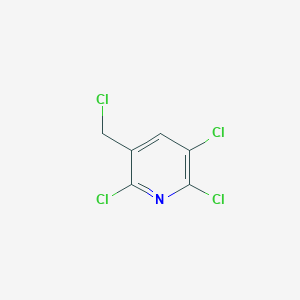
2,3,6-Trichloro-5-(chloromethyl)pyridine
Übersicht
Beschreibung
2,3,6-Trichloro-5-(chloromethyl)pyridine is a chemical compound with the CAS Number: 52465-59-5 . It has a molecular weight of 230.91 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid, semi-solid, or liquid in its physical form .
Synthesis Analysis
The compound can be synthesized from 2-chloro-5-chloromethyl pyridine (CCMP) through two-steps chloridization using chlorine as a chlorinating agent . The process involves chloridizing 2-chloro-5-chloromethyl pyridine for 8 hours at reflux conditions in the presence of ultraviolet light .Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C6H3Cl4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 and the InChI key is DGRWKOIUYLWSEV-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is reported to undergo nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate .Physical and Chemical Properties Analysis
The compound has a molecular weight of 230.91 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid, semi-solid, or liquid in its physical form .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2,3,6-Trichloro-5-(chloromethyl)pyridine is a key component in the synthesis of various biologically active compounds and derivatives. For example, the solvent-free synthesis of 2,4,6-triarylpyridine derivatives is significant due to their broad spectrum of biological and pharmaceutical properties, such as anticonvulsant, anesthetic, antimalarial, and vasodilator characteristics. The structural analogs of triarylpyridine have been recommended for photodynamic cell-specific cancer therapy (Maleki, 2015). Additionally, the synthesis of 3,5,6-Trichloro-2-pyridinol, an important intermediate of chlorpyrifos, highlights the compound's relevance in the creation of significant agricultural chemicals (Wang Gong-ying, 2005).
Chemical Reactions and Interactions
The compound's reactivity has been explored in various contexts. For instance, the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, involving a form of pyridine, was studied to understand the synthesis of pyrrolidines, which have significant medical and industrial applications (Magdalena Żmigrodzka et al., 2022). The study of 5-trifluoromethyl-pyridine-2-thione's behavior toward molecular iodine is another example of exploring the chemical interactions of pyridine derivatives (M. S. Chernov'yants et al., 2011).
Catalysis and Chemical Synthesis
The compound is also integral in the preparation and catalysis of various chemical reactions. For instance, the study on the preparation of 2-Chloro-6-(trichloromethyl)pyridine showcases its use in optimizing reaction conditions for efficient production (Huang Xiao-shan, 2009). The role of pyridine derivatives in the synthesis of functionalized pyridines through substitution reactions also underlines their versatility in chemical synthesis (A. Schmidt et al., 2006).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314, which means it causes severe skin burns and eye damage . The precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .
Eigenschaften
IUPAC Name |
2,3,6-trichloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWKOIUYLWSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



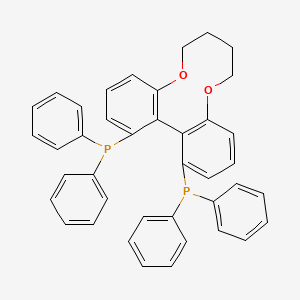
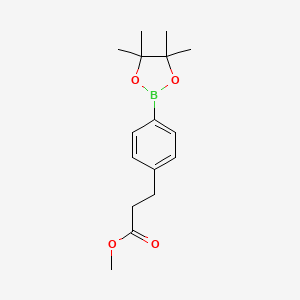
![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid](/img/structure/B3178296.png)
